molecular formula C19H20O2 B6346577 (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1354941-07-3

(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346577
CAS No.: 1354941-07-3
M. Wt: 280.4 g/mol
InChI Key: PCKAEWJMWPLSSH-ZRDIBKRKSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the ethoxy group.

    (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of an ethoxy group.

    (2E)-1-(2,4-Dimethylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains two methoxy groups on the phenyl ring.

Uniqueness

The presence of the ethoxy group in (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)10-12-18(20)17-11-9-14(2)13-15(17)3/h5-13H,4H2,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKAEWJMWPLSSH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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